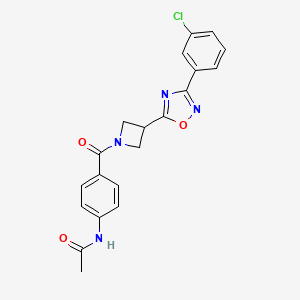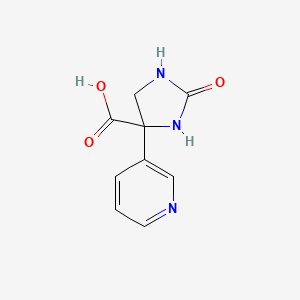
N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H31ClN4O4 and its molecular weight is 559.06. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that certain quinazolinone derivatives, structurally related to N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, exhibit potential as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, demonstrating significant in vitro antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011) (Patel & Shaikh, 2011).
Potential Antitumor Agents
Some quinazolinone derivatives have been investigated for their potential as antitumor agents. Studies have highlighted the synthesis of these compounds and their evaluation in cytotoxicity tests against cancer cell lines. This research indicates the potential of quinazolinone derivatives in the development of new antitumor therapies (Bavetsias et al., 2002).
Analgesic Activity
Research into quinazolinone derivatives has also explored their potential as analgesic agents. Compounds containing the quinazolinone moiety have been synthesized and assessed for their analgesic properties, showing promise in this therapeutic area (Saad, Osman, & Moustafa, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 4-chlorophenethylamine with 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid, followed by the amidation of the resulting intermediate with benzoyl chloride.", "Starting Materials": [ "4-chlorophenethylamine", "4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid", "benzoyl chloride", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "triethylamine", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid by reacting 2-(cyclopentylamino)-2-oxoacetic acid with 2-aminobenzoic acid in the presence of diisopropylethylamine and N,N-dimethylformamide in dichloromethane.", "Step 2: Condensation of 4-chlorophenethylamine with 4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid in the presence of triethylamine and N,N-dimethylformamide in dichloromethane to form the intermediate.", "Step 3: Amidation of the intermediate with benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide in dichloromethane to form the final product.", "Step 4: Purification of the final product by column chromatography using ethyl acetate and hexanes as the eluent.", "Step 5: Neutralization of the eluent with sodium bicarbonate and separation of the organic layer.", "Step 6: Washing of the organic layer with water and drying over sodium chloride.", "Step 7: Evaporation of the solvent to obtain the final product as a white solid." ] } | |
CAS RN |
931320-00-2 |
Product Name |
N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Molecular Formula |
C31H31ClN4O4 |
Molecular Weight |
559.06 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C31H31ClN4O4/c32-24-15-11-21(12-16-24)17-18-33-29(38)23-13-9-22(10-14-23)19-36-30(39)26-7-3-4-8-27(26)35(31(36)40)20-28(37)34-25-5-1-2-6-25/h3-4,7-16,25H,1-2,5-6,17-20H2,(H,33,38)(H,34,37) |
InChI Key |
FQFZPYOFJGBEOV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)



![5-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2962971.png)
![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)


![ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2962979.png)



![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2962985.png)